molecular formula C20H17ClN4O2 B11687242 1,7-dibenzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione

1,7-dibenzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11687242
M. Wt: 380.8 g/mol
InChI Key: HRDOCLVEAWYEGD-UHFFFAOYSA-N
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Description

1,7-dibenzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes benzyl groups, a chlorine atom, and a methyl group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dibenzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with benzyl halides under basic conditions. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride. The methylation is often carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1,7-dibenzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized purine derivatives.

    Reduction: Dechlorinated purine derivatives.

    Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1,7-dibenzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1,7-dibenzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,7-trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
  • 1,7-dibenzyl-3-methyl-8-(2Z)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1,7-dibenzyl-8-chloro-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl groups and a chlorine atom differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations.

Properties

Molecular Formula

C20H17ClN4O2

Molecular Weight

380.8 g/mol

IUPAC Name

1,7-dibenzyl-8-chloro-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H17ClN4O2/c1-23-17-16(24(19(21)22-17)12-14-8-4-2-5-9-14)18(26)25(20(23)27)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

HRDOCLVEAWYEGD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)Cl)CC4=CC=CC=C4

Origin of Product

United States

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